Sodium feredetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

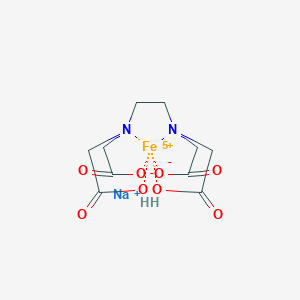

Ferric sodium ethylenediaminetetraacetate, commonly known as ferric sodium EDTA, is a coordination complex formed from ferric ions and ethylenediaminetetraacetic acid (EDTA). It is widely used as a chelating agent to bind metal ions, making them soluble in water. This compound is particularly known for its applications in agriculture, medicine, and industry due to its ability to sequester metal ions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sodium feredetate is synthesized by reacting ferric chloride with disodium EDTA in an aqueous solution. The reaction typically occurs under neutral to slightly alkaline conditions to ensure the complete dissolution of EDTA. The chemical equation for the synthesis is as follows:

FeCl3+Na2EDTA→Fe(EDTA)Na+2NaCl

Industrial Production Methods

In industrial settings, ferric sodium EDTA is produced by combining ferric salts with EDTA in large reactors. The reaction mixture is then filtered to remove any insoluble impurities, and the resulting solution is concentrated and crystallized to obtain the final product. The process is designed to ensure high purity and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Sodium feredetate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: It can participate in redox reactions where the ferric ion (Fe^3+) is reduced to ferrous ion (Fe^2+).

Substitution Reactions: The EDTA ligand can be replaced by other ligands in the presence of stronger chelating agents.

Common Reagents and Conditions

Oxidation-Reduction: Common reagents include reducing agents like ascorbic acid and oxidizing agents like hydrogen peroxide.

Substitution: Strong chelating agents such as ethylenediamine or diethylenetriamine can be used under controlled pH conditions.

Major Products

Redox Reactions: The major products include ferrous EDTA and free radicals.

Substitution Reactions: The products depend on the substituting ligand but generally include new metal-ligand complexes.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Sodium feredetate is primarily used in agriculture to address iron deficiency in plants, particularly in soils with high pH levels where iron becomes insoluble.

- Iron Chelation : By chelating iron, this compound increases the bioavailability of iron to plants, effectively preventing iron chlorosis—a condition where leaves turn yellow due to insufficient iron.

- Micronutrient Fertilizer : It is often included in micronutrient fertilizers to improve crop yield and quality, especially in crops like fruits and vegetables that are sensitive to iron deficiency.

Medical Applications

In medicine, this compound has been studied for its role in treating iron deficiency anemia.

- Iron Supplementation : Clinical studies have demonstrated that this compound is effective in increasing hemoglobin levels in patients with iron deficiency anemia. For instance, a study showed that 82.5% of patients treated with Fedate syrup (this compound) experienced significant increases in hemoglobin levels within 21 days .

- Comparative Efficacy : Research comparing this compound to traditional iron supplements like ferrous sulfate indicates that it may produce quicker and more significant increases in hemoglobin levels with fewer side effects .

Environmental Applications

This compound is also utilized in environmental science for its ability to sequester heavy metals.

- Water Treatment : It can be employed in water treatment processes to remove heavy metals from contaminated water sources. The chelation properties help solubilize heavy metals, making them easier to filter out.

- Analytical Chemistry : In laboratory settings, this compound is used as a reagent for the analysis of metal ions in various samples, aiding in environmental monitoring and research.

Case Study 1: Efficacy in Pregnant Women

A clinical trial involving pregnant women with iron deficiency anemia found that this compound significantly improved hemoglobin levels compared to ferrous sulfate. The study reported an average increase of 2.11 g/dL after two months of treatment with this compound, highlighting its effectiveness and better tolerability .

Case Study 2: Agricultural Impact

In agricultural trials, the application of this compound as a foliar spray resulted in improved leaf chlorophyll content and overall plant health in crops affected by iron chlorosis. This led to increased fruit yield and quality, demonstrating its practical benefits for farmers.

Data Table: Comparison of this compound and Ferrous Sulfate

| Parameter | This compound | Ferrous Sulfate |

|---|---|---|

| Average Hb Increase (g/dL) | 2.11 after 2 months | 1.9 after 2 months |

| Side Effects | Minimal | Moderate |

| Bioavailability | High | Moderate |

| Application | Oral | Oral |

Wirkmechanismus

Sodium feredetate works by binding to metal ions through its multiple carboxylate and amine groups, forming stable, water-soluble complexes. This chelation process prevents metal ions from precipitating and makes them bioavailable for various biological and chemical processes. In agriculture, it helps plants absorb iron more efficiently, while in medicine, it enhances the bioavailability of iron in fortified foods.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Calcium disodium EDTA: Used as a food preservative and in medicine to treat lead poisoning.

Disodium EDTA: Commonly used in cosmetics and pharmaceuticals as a stabilizer.

Tetrasodium EDTA: Employed in industrial cleaning and water treatment.

Uniqueness

Sodium feredetate is unique due to its specific ability to chelate ferric ions, making it particularly effective in applications requiring iron supplementation or removal. Its stability and solubility in water distinguish it from other EDTA salts, making it a preferred choice in agriculture and medicine.

Eigenschaften

CAS-Nummer |

15708-41-5 |

|---|---|

Molekularformel |

C10H12FeN2NaO8 |

Molekulargewicht |

367.05 g/mol |

IUPAC-Name |

sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(3+) |

InChI |

InChI=1S/C10H16N2O8.Fe.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+3;+1/p-4 |

InChI-Schlüssel |

MKWYFZFMAMBPQK-UHFFFAOYSA-J |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+3] |

Kanonische SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+3] |

Key on ui other cas no. |

15708-41-5 |

Physikalische Beschreibung |

Light yellow solid; [JECFA] Yellowish-brown odorless powder; Insoluble in water; |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

15275-07-7 (Parent) |

Synonyme |

ammonium ferric edetate EDTA Fe(III) EDTA ferric ammonium Fe(III)-EDTA Fe(III)-edta complex (1:1) Fe(III)-EDTA, ammonium salt Fe(III)-EDTA, potassium salt Fe(III)-EDTA, sodium salt Fe(III)-EDTA, sodium salt, trihydrate ferrate(1-), ((ethylenedinitrilo)tetraacetato)-, hydrogen ferric EDTA ferric sodium edetate ferric-edta hydrogen ((ethylenedinitrilo)tetraacetato)ferrate(III) iron(III) EDTA Irostrene monoferric edetate NaFeEDTA sodium feredetate sodium iron EDTA Sytron |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.